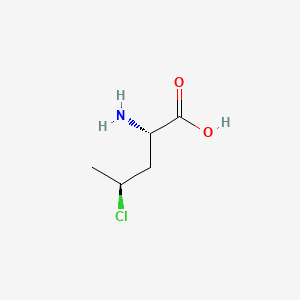
gamma-Chloronorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gamma-Chloronorvaline is a natural product found in Streptomyces griseosporeus with data available.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Gamma-Chloronorvaline exhibits significant antibacterial properties . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The structural features of this compound allow it to interact effectively with bacterial targets, potentially overcoming some resistance mechanisms seen in conventional antibiotics .
Case Study: Antibacterial Activity
- Research Findings : In a study published in the Journal of Natural Products, this compound was isolated from Streptomyces griseosporeus and demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The compound's halogenation contributes to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Agricultural Applications
In agriculture, this compound is being investigated for its potential as a biopesticide . Its antibacterial properties can be harnessed to protect crops from bacterial diseases without the adverse effects associated with synthetic pesticides.
Research Insights
- Field Trials : Preliminary field trials have indicated that formulations containing this compound can reduce the incidence of bacterial blight in crops such as tomatoes and peppers .
- Sustainability Aspect : Utilizing natural compounds like this compound aligns with sustainable agricultural practices by reducing reliance on chemical pesticides.
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studies involving protein folding and stability. Its incorporation into peptides allows researchers to investigate the effects of halogenation on protein dynamics and interactions.
Application in Protein Studies
- Protein Stability : Research has demonstrated that substituting certain amino acids in proteins with this compound enhances thermal stability and resistance to proteolytic degradation .
- Molecular Dynamics : Molecular dynamics simulations have been employed to study how this compound affects the conformational landscape of peptides, providing insights into protein folding mechanisms .
Structural Insights and Synthesis
The synthesis of this compound can be achieved through various chemical methods, including halogenation reactions involving non-proteinogenic amino acids. Understanding its structural characteristics is crucial for optimizing its applications.
Synthesis Overview
- Chemical Pathways : this compound can be synthesized via selective chlorination of norvaline under controlled conditions, which allows for the introduction of the chlorine atom without compromising the integrity of the amino acid backbone .
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized this compound.
Análisis De Reacciones Químicas
Chlorination Mechanisms in Amino Acid Derivatives
γ-Radiation induces chlorine radical formation (Cl- and Cl₂⁻- ) that chlorinate biomolecules through electrophilic substitution or radical-mediated pathways . This could suggest γ-chloronorvaline might participate in:
-
Radical chain reactions with other biomolecules (e.g., DNA bases, lipids)
-
Nucleophilic substitution at the γ-carbon due to the electron-withdrawing chlorine atom
Key Chlorination Pathways Observed in Analogous Systems
Stability and Reactivity Considerations
The γ-position chlorination in norvaline may influence:
-
Conformational flexibility : Steric effects from Cl could restrict rotation about Cγ-Cδ bonds
-
Acid-base behavior : Chlorine's inductive effect may lower pKa of adjacent carboxylic/amino groups
-
Oxidative susceptibility : Potential dechlorination via radical recombination or hydrolysis
Analytical Methods for Reaction Characterization
While not applied to γ-chloronorvaline in the provided sources, these techniques show promise:
-
¹H/¹³C NMR
-
Mass Spectrometry
-
Kinetic Studies
Hypothetical Reaction Pathways
Based on chlorinated amino acid chemistry :
A. Reductive Dechlorination
Proposed pathway:
textγ-Chloronorvaline + 2e⁻ → Norvaline + Cl⁻
Potential catalysts: Electrochemical interfaces , microbial reductases
B. Nucleophilic Substitution
Example with hydroxide:
textγ-Chloronorvaline + OH⁻ → γ-Hydroxynorvaline + Cl⁻
Kinetic factors: Steric hindrance at γ-C likely slows SN2 vs α/β-chloro analogs
Research Gaps and Recommendations
The absence of direct γ-chloronorvaline data in the provided sources highlights needs for:
Propiedades
Número CAS |
76265-38-8 |
|---|---|
Fórmula molecular |
C5H10ClNO2 |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-chloropentanoic acid |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)2-4(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
RGNIDFUXHFKULB-IMJSIDKUSA-N |
SMILES |
CC(CC(C(=O)O)N)Cl |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)O)N)Cl |
SMILES canónico |
CC(CC(C(=O)O)N)Cl |
Sinónimos |
AL 719 AL-719 gamma-chloronorvaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















